molecular formula C7H14ClNO B6210429 N-butyl-N-ethylcarbamoyl chloride CAS No. 53670-57-8

N-butyl-N-ethylcarbamoyl chloride

Cat. No.: B6210429
CAS No.: 53670-57-8
M. Wt: 163.6
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Description

N-butyl-N-ethylcarbamoyl chloride is a specialized carbamoyl chloride derivative designed for use as a key reagent in synthetic organic chemistry and method development. Compounds within this class are typically employed as coupling agents or intermediates for the introduction of the N-butyl-N-ethylcarbamoyl moiety into target molecules. They facilitate the formation of amide, urea, and carbamate bonds under controlled conditions, making them valuable for researchers constructing complex molecular architectures, such as peptides and peptidomimetics. The search for efficient and low-cost coupling reagents is a significant challenge in fields like peptide synthesis, where they are crucial for forming amide bonds while minimizing side reactions like epimerization . This product is provided for chemical research and development purposes. It is intended for use by qualified laboratory professionals. All information provided is for informational purposes only. This compound is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct appropriate safety assessments and handle the material in accordance with all applicable local, state, and federal regulations.

Properties

CAS No.

53670-57-8

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagent Optimization

The most advanced method involves reacting N-butyl-N-ethylamine with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) under controlled conditions. Triphosgene decomposes to generate phosgene in situ, eliminating the need to handle gaseous phosgene directly. Key parameters include:

  • Triphosgene stoichiometry : 0.5–0.75 equivalents relative to the amine, with 0.66 equivalents optimal for minimizing byproducts.

  • Solvent volume : DCM at 20–50 volumes (relative to amine mass), with 35 volumes achieving maximal solubility and reaction efficiency.

  • Base selection : Sodium bicarbonate (2 equivalents) outperforms organic bases like triethylamine, reducing urea formation (<0.5%).

Process Conditions and Yield

A representative procedure involves:

  • Dissolving N-butyl-N-ethylamine in DCM (35 volumes).

  • Adding sodium bicarbonate and triphosgene at 10–15°C.

  • Stirring for 3–5 hours under nitrogen.
    This method achieves >98% yield with impurities <0.5%, as validated by HPLC. Comparative data for solvent and base selection are summarized in Table 1.

Table 1: Effect of Solvent and Base on Yield and Purity

SolventBaseTemperature (°C)Yield (%)Urea Content (%)
DichloromethaneSodium bicarbonate10–1598.20.3
TolueneSodium bicarbonate10–1595.11.2
DichloromethaneTriethylamine10–1587.64.8

Direct Phosgene-Based Synthesis

Traditional Phosgene Reaction

Older methods involve bubbling phosgene gas into a solution of N-butyl-N-ethylamine in acetonitrile or benzene, with triethylamine as a base. For example:

  • Dissolve N-butyl-N-ethylamine (1 mol) and triethylamine (1 mol) in acetonitrile.

  • Add phosgene (1 mol) at 0–5°C over 1 hour.

  • Stir at 25°C for 16 hours.
    This approach yields 85–90% product but requires stringent safety protocols due to phosgene’s toxicity.

Comparative Analysis of Methodologies

Efficiency and Scalability

Triphosgene-based synthesis reduces reaction times to 3–5 hours versus 16–24 hours for phosgene methods. Scalability is enhanced by avoiding gas-phase reagents, enabling continuous flow systems.

Purity and Industrial Applicability

The triphosgene-DCM system produces N-butyl-N-ethylcarbamoyl chloride with <0.5% urea , meeting pharmaceutical-grade standards. In contrast, phosgene methods require additional purification steps (e.g., chromatography), increasing complexity.

Emerging Innovations and Patent Landscape

Halogenated Solvent Alternatives

Recent patents explore tetrachloroethane as a DCM alternative, offering similar solubility but higher boiling points (120°C vs. 40°C for DCM), though yields remain comparable.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-ethylcarbamoyl chloride primarily undergoes substitution reactions due to the presence of the reactive carbamoyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiocarbamates.

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines to form ureas.

    Alcohols: Reacts with alcohols to form carbamates.

    Thiols: Reacts with thiols to form thiocarbamates.

Major Products

    Ureas: Formed by reaction with amines.

    Carbamates: Formed by reaction with alcohols.

    Thiocarbamates: Formed by reaction with thiols.

Scientific Research Applications

N-butyl-N-ethylcarbamoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-N-ethylcarbamoyl chloride involves the formation of a reactive intermediate that can interact with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form stable products such as ureas and carbamates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on N-butyl-N-ethylcarbamoyl chloride and N-(cyclobutylmethyl)-N-methylcarbamoyl chloride (), highlighting structural, molecular, and functional differences.

Structural and Molecular Comparison

Property This compound N-(cyclobutylmethyl)-N-methylcarbamoyl chloride
Molecular Formula C₈H₁₆ClNO C₇H₁₂ClNO
Molecular Weight 177.67 g/mol (calculated) 161.63 g/mol
Substituents Butyl (C₄H₉) and ethyl (C₂H₅) groups Cyclobutylmethyl (C₄H₇CH₂) and methyl (CH₃) groups
Key Functional Group Carbamoyl chloride (–COCl) Carbamoyl chloride (–COCl)

Functional and Reactivity Insights

Steric and Electronic Effects: The butyl and ethyl substituents in this compound introduce moderate steric hindrance compared to the cyclobutylmethyl group in N-(cyclobutylmethyl)-N-methylcarbamoyl chloride. The cyclobutylmethyl group’s rigid, non-planar structure may reduce nucleophilic attack rates due to increased steric shielding of the carbonyl chloride .

Synthetic Utility: Both compounds serve as acylating agents. However, the bulkier cyclobutylmethyl substituent may limit solubility in polar solvents, whereas the linear alkyl chains in this compound could enhance solubility in non-polar media .

Stability and Handling :

  • Carbamoyl chlorides are generally moisture-sensitive. The absence of reported stability data for both compounds (e.g., flash point, decomposition temperature) in the evidence underscores the need for cautious handling under inert conditions.

Q & A

Q. What are the key physicochemical properties of N-butyl-N-ethylcarbamoyl chloride, and how can they be experimentally determined?

  • Methodological Answer : Physicochemical properties include molecular weight (161.63 g/mol), density, boiling point, and solubility. These can be determined via:
  • Mass Spectrometry (MS) for molecular weight validation.
  • Gas Chromatography (GC) or Differential Scanning Calorimetry (DSC) for boiling/melting points.
  • HPLC/UV-Vis for solubility profiling in solvents like DMSO or ethanol.
  • FT-IR and NMR to confirm functional groups (e.g., carbamoyl chloride C=O stretch at ~1750 cm⁻¹) .

Table 1 : Key Properties from PubChem

PropertyValueSource
Molecular FormulaC₇H₁₂ClNOPubChem
Molecular Weight161.63 g/molPubChem
InChI Key(Refer to PubChem entry)PubChem

Q. What synthetic routes are commonly employed for this compound, and what are their advantages/limitations?

  • Methodological Answer : Synthesis typically involves:
  • Phosgenation of amines : Reacting N-butyl-N-ethylamine with phosgene (COCl₂) under anhydrous conditions.
  • Advantages : High yield, scalable.
  • Limitations : Toxicity of phosgene requires strict safety protocols (e.g., Schlenk line, fume hoods).
  • Chlorination of carbamates : Using thionyl chloride (SOCl₂) or PCl₅ to convert carbamate precursors.
  • Monitoring : Reaction progress tracked via TLC or in-situ IR spectroscopy .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles), work in fume hoods, and avoid moisture (hydrolysis risk).
  • Storage : Under inert gas (Ar/N₂) at -20°C in airtight containers. Stability tests (e.g., NMR over 48 hours) can assess decomposition rates .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using Gaussian or ORCA software to evaluate electrophilicity at the carbonyl carbon.
  • Transition State Analysis : Identify energy barriers for reactions with amines/alcohols.
  • Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DCM). Validate with experimental kinetic data .

Q. What analytical strategies resolve contradictions in reported reaction yields for this compound-mediated acylations?

  • Methodological Answer :
  • Statistical Analysis : Apply ANOVA to compare yields across studies, controlling for variables (e.g., solvent purity, temperature).
  • In-situ Monitoring : Use ReactIR to detect intermediate species (e.g., isocyanate byproducts from hydrolysis).
  • Reproducibility Tests : Replicate conditions from conflicting studies, documenting deviations (e.g., stirring rate, reagent stoichiometry) .

Q. How does steric hindrance from the N-butyl and N-ethyl groups influence the compound’s reactivity compared to less substituted carbamoyl chlorides?

  • Methodological Answer :
  • Kinetic Studies : Compare second-order rate constants (k₂) with model compounds (e.g., N-methylcarbamoyl chloride) in SN2 reactions.
  • X-ray Crystallography : Analyze bond angles/distances to quantify steric effects.
  • Molecular Dynamics Simulations : Simulate collision frequencies between nucleophiles and the carbamoyl chloride .

Data Analysis and Experimental Design

Q. What methodologies optimize reaction conditions for this compound in peptide coupling?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters (temperature, base, solvent) to maximize coupling efficiency.
  • LC-MS Validation : Confirm product purity and detect racemization.
  • Green Chemistry Metrics : Calculate E-factors to assess waste generation .

Q. How can researchers mitigate hydrolysis of this compound during long-term kinetic studies?

  • Methodological Answer :
  • Low-Temperature Probes : Use cryostatic reactors (-40°C) to slow hydrolysis.
  • Anhydrous Additives : Include molecular sieves (3Å) or scavengers (e.g., triethylamine) to trap water.
  • Real-time Monitoring : Employ conductivity sensors to detect HCl release .

Critical Analysis of Literature

Q. How should researchers critically evaluate conflicting spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer :
  • Reference Standards : Compare with authenticated spectra from PubChem or NIST.
  • Deconvolution Software : Use MestReNova to resolve overlapping peaks in complex mixtures.
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to assign ambiguous signals .

Safety and Environmental Considerations

Q. What ecotoxicological assessments are recommended for lab waste containing this compound?

  • Methodological Answer :
  • Microtox Assays : Test acute toxicity on Vibrio fischeri.
  • Hydrolysis Studies : Measure degradation products (e.g., CO₂, HCl) under simulated environmental conditions.
  • OECD Guidelines : Follow Test No. 301 for ready biodegradability assessments .

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